molecular formula C13H20N2 B13247328 N-(cyclohexylmethyl)-4-methylpyridin-3-amine

N-(cyclohexylmethyl)-4-methylpyridin-3-amine

Cat. No.: B13247328
M. Wt: 204.31 g/mol
InChI Key: LKHBDMPEIYLNAW-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-4-methylpyridin-3-amine is an organic compound that belongs to the class of amines It features a cyclohexylmethyl group attached to a 4-methylpyridin-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

N-(cyclohexylmethyl)-4-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-4-methylpyridin-3-amine hydrochloride
  • This compound sulfate
  • This compound phosphate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexylmethyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. Additionally, the presence of the 4-methylpyridin-3-amine moiety allows for specific binding interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-(cyclohexylmethyl)-4-methylpyridin-3-amine

InChI

InChI=1S/C13H20N2/c1-11-7-8-14-10-13(11)15-9-12-5-3-2-4-6-12/h7-8,10,12,15H,2-6,9H2,1H3

InChI Key

LKHBDMPEIYLNAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NCC2CCCCC2

Origin of Product

United States

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